N-(1-benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Description
N-(1-benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide is a complex organic compound featuring a bicyclic structure with a benzothiophene moiety
Properties
IUPAC Name |
N-(1-benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-6-11-8-19-9-12(7-17)20-11)16-13-3-1-2-10-4-5-21-14(10)13/h1-5,11-12H,6-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIUTKACWUOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1C(=O)NC3=CC=CC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenol and appropriate aldehydes or ketones under acidic conditions.
Construction of the Bicyclic Core: The bicyclo[3.3.1]nonane framework is often synthesized via cycloaddition reactions, such as Diels-Alder reactions, followed by functional group modifications.
Amide Bond Formation: The final step involves coupling the benzothiophene derivative with the bicyclic core using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and cost-effectiveness.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
N-(1-benzothiophen-7-yl)-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
